N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Description
The compound N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide (hereafter referred to as Compound A) is a benzimidazole-derived acetohydrazide characterized by a thioether linkage, a brominated propenylidene moiety, and a methyl-substituted benzimidazole core. This article compares Compound A with structurally related analogs, focusing on synthesis, physicochemical properties, and inferred bioactivity.
Properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c1-24-17-10-6-5-9-16(17)22-19(24)26-13-18(25)23-21-12-15(20)11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,25)/b15-11-,21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFSHZYLRXKBV-YPDNTVNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC(=CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
Compound A comprises three key domains:
Benzimidazole core : 1-methyl-1H-benzimidazole-2-thio group.
Hydrazide backbone : Acetohydrazide functionalized with a brominated propenylidene group.
Substituents : A (2E,2Z)-2-bromo-3-phenylallylidene moiety.
Table 1: Structural Comparison of Compound A with Analogs
Key Differences and Implications
- Heterocycle Replacement : Replacing benzimidazole with benzothiazole () or triazole () alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance DNA intercalation, whereas benzothiazole’s sulfur atom could improve metabolic stability.
- Methyl vs. Benzyl Groups : Methyl substitution at N1 (as in Compound A ) reduces steric hindrance compared to the benzyl group in , possibly enhancing solubility.
General Methodology
Synthesis of acetohydrazide derivatives typically follows a three-step process ():
Formation of benzimidazole/benzothiazole intermediates via condensation of diamine derivatives with aldehydes or esters.
Hydrazide formation by reacting esters with hydrazine hydrate.
Condensation with aldehydes to generate hydrazone derivatives.
Example :
- Compound A likely derives from condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 2-bromo-3-phenylpropenal under acidic conditions (e.g., acetic acid in ethanol), analogous to methods in .
Comparative Reaction Conditions
Physicochemical Data
- Melting Points : Benzimidazole derivatives (e.g., ) exhibit higher melting points (188–191°C) compared to benzothiazole analogs, suggesting stronger intermolecular interactions.
- Solubility: The bromo-propenylidene group in Compound A may reduce aqueous solubility relative to non-halogenated analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
